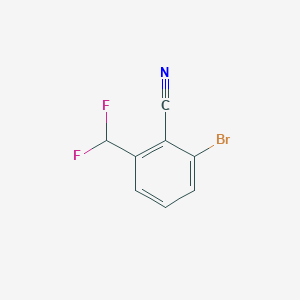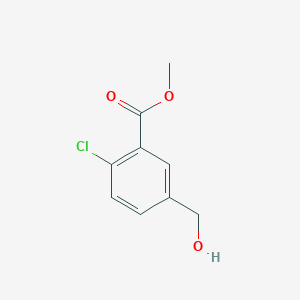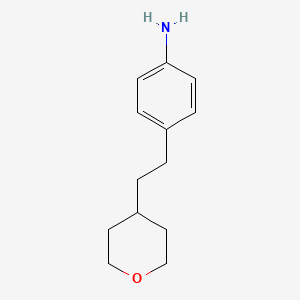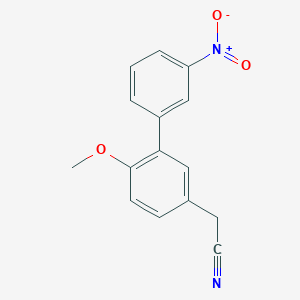
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a cyclohexylmethyl group and a trifluoromethyl group attached to a benzene ring with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring: The benzene ring is functionalized with a trifluoromethyl group through electrophilic aromatic substitution.
Introduction of the Amine Groups: The amine groups are introduced via nitration followed by reduction.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction will produce amines.
Wissenschaftliche Forschungsanwendungen
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the amine groups facilitate interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the cyclohexylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Eigenschaften
Molekularformel |
C14H19F3N2 |
|---|---|
Molekulargewicht |
272.31 g/mol |
IUPAC-Name |
1-N-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h6-8,10,19H,1-5,9,18H2 |
InChI-Schlüssel |
ZRPJPIMPKWNQEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


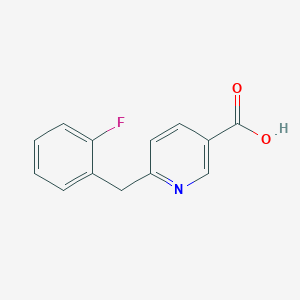


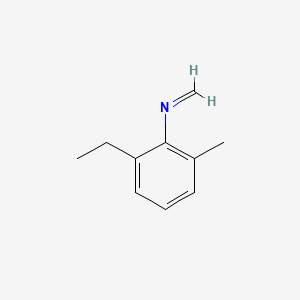
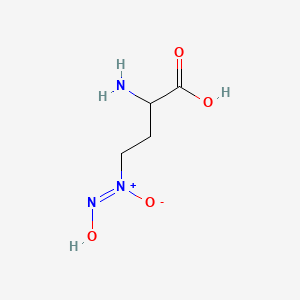
![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)


